Saha-obp
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Overview
Description
Saha-obp, also known as suberoylanilide hydroxamic acid-oxidative burst probe, is a novel prodrug designed to enhance the selectivity and efficacy of suberoylanilide hydroxamic acid in cancer treatment. Suberoylanilide hydroxamic acid is a well-known histone deacetylase inhibitor used in cancer therapy. The this compound prodrug is activated in the presence of reactive oxygen species, which are typically overexpressed in cancer cells, leading to the release of active suberoylanilide hydroxamic acid .
Preparation Methods
The synthesis of Saha-obp involves the chemical derivatization of suberoylanilide hydroxamic acid with a reactive oxygen species-responsive oxidative burst probe residue. The synthetic route includes the following steps :
Chemical Derivatization: Suberoylanilide hydroxamic acid is chemically modified with an oxidative burst probe residue to yield this compound.
Reaction Conditions: The reaction is typically carried out under controlled conditions to ensure the selective attachment of the oxidative burst probe residue to suberoylanilide hydroxamic acid.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Saha-obp undergoes several chemical reactions, primarily driven by the presence of reactive oxygen species in cancer cells :
Oxidation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, leading to the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Reduction: Suberoylanilide hydroxamic acid, once released, can undergo reduction reactions within the cellular environment.
Substitution: The compound can also participate in substitution reactions, particularly involving the hydroxamic acid group.
Common Reagents and Conditions: The primary reagent involved in the activation of this compound is hydrogen peroxide, a common reactive oxygen species. The reaction conditions typically involve a cellular environment with elevated levels of reactive oxygen species.
Major Products: The major product formed from the activation of this compound is active suberoylanilide hydroxamic acid, which exerts its therapeutic effects by inhibiting histone deacetylases.
Scientific Research Applications
Saha-obp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound to study the reactivity of prodrugs activated by reactive oxygen species.
Biology: The compound is utilized in biological research to investigate the role of reactive oxygen species in cellular processes and the activation of prodrugs.
Medicine: this compound is primarily used in cancer research and therapy. Its selective activation in cancer cells makes it a promising candidate for targeted cancer treatment.
Mechanism of Action
The mechanism of action of Saha-obp involves its selective activation in the presence of reactive oxygen species, leading to the release of active suberoylanilide hydroxamic acid :
Activation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, resulting in the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Molecular Targets: The active suberoylanilide hydroxamic acid targets histone deacetylases, particularly HDAC1, HDAC2, HDAC3, and HDAC6.
Pathways Involved: The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in chromatin relaxation and the activation of tumor suppressor genes. This process induces apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Saha-obp is compared with other histone deacetylase inhibitors, highlighting its unique features :
Suberoylanilide Hydroxamic Acid: The parent compound of this compound, suberoylanilide hydroxamic acid, is a well-known histone deacetylase inhibitor with broad-spectrum activity against various cancers.
Belinostat: Another histone deacetylase inhibitor used in cancer therapy, belinostat, has a different chemical structure and activation mechanism compared to this compound.
Panobinostat: Similar to belinostat, panobinostat is a potent histone deacetylase inhibitor with a distinct chemical structure and therapeutic profile.
Phosphorus-based Analogues: Phosphorus-containing analogues of suberoylanilide hydroxamic acid have been synthesized to assess their zinc-binding effectiveness and therapeutic potential.
Properties
Molecular Formula |
C28H37BN2O7 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[(8-anilino-8-oxooctanoyl)amino] [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |
InChI |
InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |
InChI Key |
NLCVGGKZTZLPNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ONC(=O)CCCCCCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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